molecular formula C14H14BrNO B018043 6-Bromoacetyl-2-dimethylaminonaphthalene CAS No. 210832-86-3

6-Bromoacetyl-2-dimethylaminonaphthalene

Cat. No. B018043
CAS RN: 210832-86-3
M. Wt: 292.17 g/mol
InChI Key: ZEIHZWQYRTVVMA-UHFFFAOYSA-N
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Description

6-Bromoacetyl-2-dimethylaminonaphthalene , also known as BADAN , is a highly fluorescent compound. Its chemical structure features a bromoacetyl group attached to a dimethylaminonaphthalene moiety. The compound exhibits strong fluorescence and is particularly sensitive to thiol groups .

Scientific Research Applications

Fluorescence Studies

BADAN is a strongly fluorescent compound . It is widely used in various fields of life sciences . The photophysical properties of BADAN are not fully understood, but it has been shown that its spectral properties are determined by at least one non-fluorescent and two fluorescent isomers with overlapping absorbing bands .

Protein Labeling

BADAN, along with other similar compounds like PRODAN and LAURDAN, is widely used for site-directed protein labeling . These fluorescent thiol-reactive solvatochromic dyes are used to study the structure and dynamics of proteins .

Study of Protein Unfolding

BADAN has been used to study the unfolding pathways of proteins . The changes in the spectral characteristics of BADAN during the unfolding of protein apo and holoforms have been studied .

Study of Structural Transitions in Proteins

BADAN has been used to study the structural transitions in proteins . For example, it has been used to study the spectral properties of BADAN attached to a number of mutant forms of GGBP .

Study of Intracellular Water Dipolar Relaxation

BADAN and similar compounds have been used to study the extent of water dipolar relaxation processes in biological membranes . This has been used to monitor intracellular water dipolar relaxation in living cells displaying oscillatory metabolism .

Study of Biological Environments

BADAN and similar compounds have been used as relaxation probes of biological environments . They have been used to study nanosecond relaxation processes of biological systems .

properties

IUPAC Name

2-bromo-1-[6-(dimethylamino)naphthalen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-16(2)13-6-5-10-7-12(14(17)9-15)4-3-11(10)8-13/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIHZWQYRTVVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376326
Record name BADAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoacetyl-2-dimethylaminonaphthalene

CAS RN

210832-86-3
Record name BADAN
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210832-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoacetyl-2-dimethylaminonaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210832863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BADAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-Bromoacetyl-2-dimethylaminonaphthalene interact with proteins, and what are the downstream effects?

A: 6-Bromoacetyl-2-dimethylaminonaphthalene reacts primarily with the sulfhydryl group (-SH) of cysteine residues in proteins. [, , , , ] This covalent modification introduces the fluorescent BADAN moiety to the protein. This allows researchers to monitor changes in fluorescence emission, which are highly sensitive to the local environment of the probe. For example, when BADAN attached to Escherichia coli hemolysin (HlyA) partitions into a membrane, its fluorescence emission exhibits a blue shift, indicating insertion into the hydrophobic lipid bilayer. [] This approach helps elucidate protein conformational changes, interactions with other molecules, and localization within cells or membranes.

Q2: What are the key structural characteristics of 6-Bromoacetyl-2-dimethylaminonaphthalene, including its molecular formula, weight, and relevant spectroscopic data?

A2: While the provided research articles primarily focus on the applications of 6-Bromoacetyl-2-dimethylaminonaphthalene, its key structural features are:

  • Spectroscopic Data: 6-Bromoacetyl-2-dimethylaminonaphthalene typically exhibits an excitation maximum around 387 nm. [] Its emission maximum varies depending on the surrounding environment, making it a valuable probe for studying polarity and hydrophobicity.

Q3: Can you provide examples of how 6-Bromoacetyl-2-dimethylaminonaphthalene has been used to study protein dynamics and interactions?

A3: 6-Bromoacetyl-2-dimethylaminonaphthalene has proven valuable in various protein studies:

  • Membrane Insertion: Researchers used BADAN labeling to demonstrate the insertion of the N-terminal hydrophobic domain of E. coli HlyA into lipid membranes. [] The blue shift in fluorescence emission upon membrane binding provided direct evidence for this crucial step in the toxin's mechanism of action.
  • Protein-Protein Interactions: In studies on staphylococcal gamma-hemolysin, single-molecule imaging with BADAN-labeled LukF protein components allowed visualization of individual pores formed in erythrocyte membranes. [] This revealed that a single pore comprises 3-4 LukF molecules.
  • Conformational Changes: By labeling the cysteine-34 residue of human serum albumin (HSA) with BADAN, researchers investigated how crowding agents influence protein dynamics. [] The observed retardation of solvent relaxation times in the presence of crowders suggested increased internal friction within the protein, highlighting the impact of crowded cellular environments.

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